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Compound of Interest

Compound Name: HC-1310

Cat. No.: B15572210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two URAT1 inhibitors, HC-1310 and lesinurad,

intended for an audience of researchers, scientists, and drug development professionals. The

information presented is based on publicly available data. It is important to note that

comprehensive experimental data for HC-1310 is limited in the public domain, which restricts a

direct, in-depth comparison with the well-documented profile of lesinurad.

Introduction to URAT1 Inhibition
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the

regulation of serum uric acid (sUA) levels.[1] Located on the apical membrane of renal proximal

tubule cells, URAT1 is responsible for the reabsorption of the majority of filtered uric acid from

the urine back into the bloodstream.[1] Inhibition of URAT1 is a key therapeutic strategy for the

management of hyperuricemia, the primary cause of gout.[2] By blocking URAT1, these

inhibitors increase the excretion of uric acid in urine, thereby lowering sUA levels.[2]

Mechanism of Action
Both HC-1310 and lesinurad are classified as URAT1 inhibitors.[2][3] They exert their

therapeutic effect by binding to the URAT1 transporter, which prevents the reabsorption of uric

acid in the kidneys. This leads to increased renal excretion of uric acid and a reduction of its

concentration in the blood.[2] Lesinurad also inhibits Organic Anion Transporter 4 (OAT4),

another transporter involved in uric acid reabsorption.[1][4]
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Caption: Mechanism of URAT1 inhibition in a renal proximal tubule cell.

Comparative Data
The following tables summarize the available quantitative data for HC-1310 and lesinurad.

Table 1: In Vitro Inhibitory Activity
Compound Target(s)

IC50 Value
(µM)

Cell Line Reference

HC-1310

(Compound 83)
URAT1, GLUT9 4.2 (for URAT1) Not Specified [5]

Lesinurad URAT1 7.3 Not Specified [4][6]

OAT4 3.7 Not Specified [4][6]

URAT1 7.2 Not Specified [5]

URAT1 65.5 Not Specified [5]
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Note: There is a significant discrepancy in the reported IC50 values for lesinurad across

different sources. The identity of "Compound 83" as HC-1310 is based on a commercial

supplier's information and a single publication, requiring further confirmation.

Table 2: Clinical Efficacy (Lesinurad)
Clinical Trial

Treatment
Group

Primary
Endpoint

Result Reference

CLEAR 1 & 2
Lesinurad 200

mg + Allopurinol

% patients with

sUA <6.0 mg/dL

at 6 months

54.2% and

59.2% vs 27.9%

for placebo +

allopurinol

[7][8]

CRYSTAL
Lesinurad 200

mg + Febuxostat

% patients with

sUA <5.0 mg/dL

at 6 months

56.6% vs 46.8%

for placebo +

febuxostat

[7][9][10]

Monotherapy
Lesinurad 400

mg

% patients with

sUA <6.0 mg/dL

at 6 months

29.9% vs 1.9%

for placebo
[11]

Note: No publicly available clinical trial data was found for HC-1310.

Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of URAT1 inhibitors.

Below are generalized methodologies for key in vitro and in vivo assays.

In Vitro URAT1 Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the uptake of uric acid into cells

expressing the human URAT1 transporter.

Materials:

Human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1).

Control HEK293 cells (not expressing hURAT1).
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Assay buffer (e.g., Krebs-Ringer buffer).

Uric acid solution.

Test compounds (HC-1310, lesinurad) and a positive control (e.g., benzbromarone).

Lysis buffer (e.g., 80% methanol).

LC-MS/MS system for uric acid quantification.

Procedure:

Cell Culture: Culture hURAT1-expressing HEK293 cells and control cells in appropriate

media until confluent in 96-well plates.

Compound Incubation: Wash the cells with pre-warmed assay buffer. Add the test

compounds at various concentrations and pre-incubate for 30 minutes at 37°C.[12]

Uptake Initiation: Add a uric acid solution to all wells to initiate the uptake reaction.

Uptake Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by

rapidly washing the cells with ice-cold PBS.[12]

Cell Lysis: Lyse the cells with an ice-cold lysis buffer.

Quantification: Analyze the cell lysates using LC-MS/MS to determine the intracellular uric

acid concentration.

Data Analysis: Calculate the URAT1-specific uptake by subtracting the uptake in control cells

from that in hURAT1-expressing cells. Determine the percentage of inhibition for each

compound concentration and calculate the IC50 value.[12]

In Vivo Hyperuricemia Model (Potassium Oxonate-
Induced)
This animal model is used to evaluate the in vivo efficacy of URAT1 inhibitors in lowering serum

uric acid levels.
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Materials:

Male Kunming mice or Sprague-Dawley rats.

Potassium oxonate (uricase inhibitor).

Vehicle (e.g., 0.5% carboxymethylcellulose).

Test compounds (HC-1310, lesinurad) and a positive control (e.g., allopurinol or

benzbromarone).

Blood collection supplies.

Uric acid assay kit.

Procedure:

Acclimatization: Acclimatize animals for at least one week under standard laboratory

conditions.[13][14]

Induction of Hyperuricemia: Administer potassium oxonate (e.g., 250-300 mg/kg) via oral

gavage or intraperitoneal injection to inhibit uricase, leading to elevated sUA levels.[13][14]

[15]

Drug Administration: Administer the test compounds or positive control at desired doses,

typically one hour after potassium oxonate administration.[15]

Sample Collection: Collect blood samples at various time points post-drug administration

(e.g., 2, 4, 8, 24 hours).[13]

Analysis: Separate the serum and measure the uric acid concentration using a commercial

assay kit.

Data Evaluation: Compare the sUA levels in the treated groups to the vehicle control group

to determine the uric acid-lowering effect of the test compounds.

dot:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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